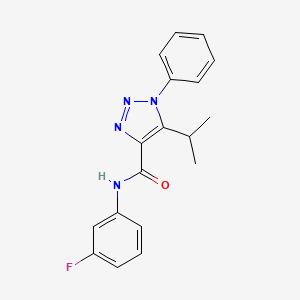

N-(3-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

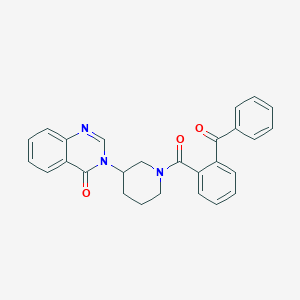

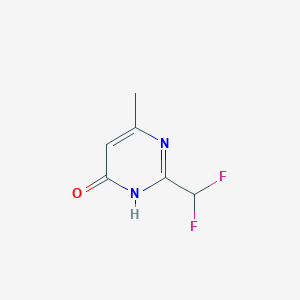

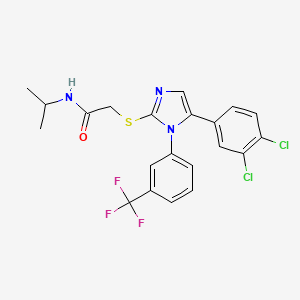

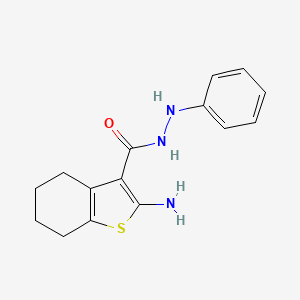

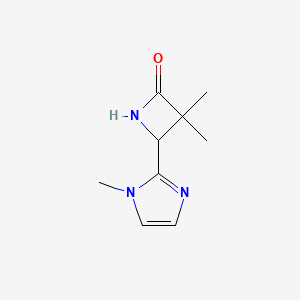

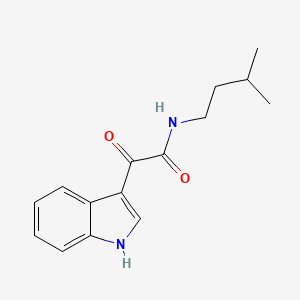

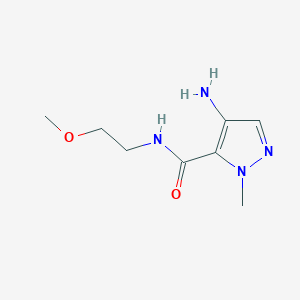

This compound is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms in the ring. They are used in a wide range of applications from pharmaceuticals to agrochemicals .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction typically involves an azide and an alkyne as starting materials .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains phenyl rings and a carboxamide group .Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis

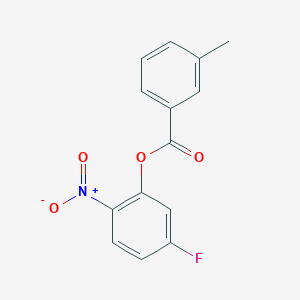

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the triazole ring, the fluorophenyl group, and the carboxamide group .Scientific Research Applications

Potential Antitumor Activity

Compounds featuring triazole rings and fluorophenyl groups have been synthesized and evaluated for their antitumor activities. For example, derivatives like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have shown promise in inhibiting the proliferation of cancer cell lines, suggesting potential avenues for anticancer drug development (Hao et al., 2017).

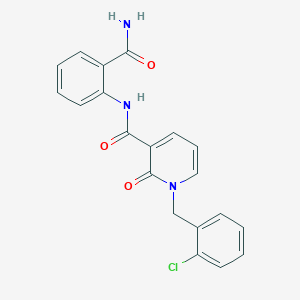

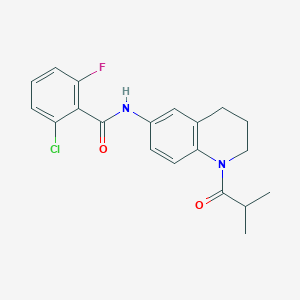

Antimicrobial and Anticancer Properties

Similarly, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent inhibitors of the Met kinase superfamily, demonstrating complete tumor stasis in specific models. This highlights the potential of fluorophenyl and carboxamide moieties in developing selective kinase inhibitors with applications in cancer therapy (Schroeder et al., 2009).

Antioxidant and Anticancer Activity

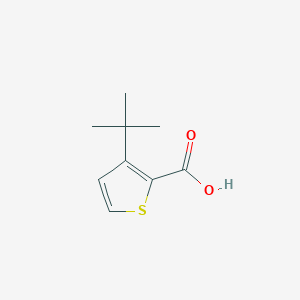

Derivatives featuring similar structural motifs have also been synthesized and tested for their antioxidant and anticancer activities. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties showed significant antioxidant activity, outperforming known antioxidants like ascorbic acid in some cases, and exhibited cytotoxicity against cancer cell lines (Tumosienė et al., 2020).

Fluorescence and Sensing Applications

The incorporation of triazole rings and fluorophenyl groups into fluorophores has been explored for sensing applications. Such compounds have shown promising photophysical properties, including bright blue fluorescence, large Stokes shifts, and sensitivity to environmental changes, which could be leveraged in developing sensors and imaging agents (Safronov et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-fluorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-12(2)17-16(18(24)20-14-8-6-7-13(19)11-14)21-22-23(17)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSDODGATCVIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599718.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)